6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

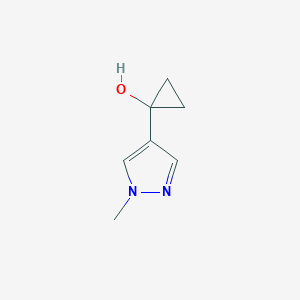

The compound “6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of quinolone . Quinolones are a type of compound that have a wide range of applications in medicinal chemistry . They are often used as the basis for creating various drugs, including antibiotics .

Synthesis Analysis

The synthesis of quinolone derivatives often involves complex chemical reactions. For example, fluoroquinolonic acid, a similar compound, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . Another method involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates .Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridine ring . The positions of the chlorine atoms and the carboxylic acid group can vary depending on the specific compound.Chemical Reactions Analysis

Quinolone derivatives can undergo a variety of chemical reactions. For instance, they can be converted into their corresponding carbamates . Additionally, they can be used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives can vary widely. For example, 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a similar compound, is a white to yellow solid .作用機序

Safety and Hazards

将来の方向性

The future directions for the research and development of quinolone derivatives are promising. They continue to be explored for their therapeutic potential in various fields of medicine . Furthermore, new synthetic methodologies are being developed to improve the efficiency and scalability of their production .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate followed by cyclization and oxidation to form the target compound.", "Starting Materials": [ "2,5-dichloroaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dichloroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux and add ethyl acetoacetate dropwise. Continue refluxing for 2 hours.", "Step 2: Cool the reaction mixture and add dilute sulfuric acid to acidify. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium nitrite. Cool the mixture and add sodium hydroxide. Stir for 30 minutes.", "Step 4: Add hydrogen peroxide to the mixture and stir for an additional 30 minutes.", "Step 5: Acidify the mixture with dilute sulfuric acid and extract the product with ethyl acetate. Dry over magnesium sulfate and recrystallize from ethanol to obtain 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." ] } | |

CAS番号 |

51726-82-0 |

製品名 |

6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

分子式 |

C10H5Cl2NO3 |

分子量 |

258.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。